molecular formula C23H26N2O4 B3586281 MFCD02730439

MFCD02730439

Cat. No.: B3586281
M. Wt: 394.5 g/mol
InChI Key: ZBDHKZANGFQEME-UHFFFAOYSA-N
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Description

The compound MFCD02730439 (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is structurally characterized by a benzene ring substituted with bromine, chlorine, and a boronic acid group (-B(OH)₂), which confers unique reactivity in cross-coupling reactions such as Suzuki-Miyaura catalysis . Key physicochemical properties include:

  • LogP (octanol/water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
  • Synthetic accessibility: Rated 2.07, reflecting moderate complexity in synthesis .

This compound is utilized in pharmaceutical and materials science research, particularly in constructing complex organic frameworks due to its halogen and boronic acid functionalities.

Properties

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-29-23(26)18-14-25-21-15(2)7-6-8-17(21)22(18)24-12-11-16-9-10-19(27-3)20(13-16)28-4/h6-10,13-14H,5,11-12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDHKZANGFQEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD02730439 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature and pressure conditions.

    Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then further processed.

    Final Product: The intermediates undergo additional reactions to yield the final product, this compound.

Industrial production methods for this compound often involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity.

Chemical Reactions Analysis

MFCD02730439 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD02730439 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study biological processes.

    Medicine: this compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD02730439 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD02730439 is compared below with two structurally analogous boronic acid derivatives: (3-Bromo-5-chlorophenyl)boronic acid (CAS: 944118-80-3) and (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS: 944118-81-4). These compounds share a benzene core with halogen and boronic acid substituents but differ in substitution patterns, leading to distinct properties (Table 1) .

Table 1: Comparative Physicochemical Properties

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.27 g/mol 270.34 g/mol
Halogen Substitution Br, Cl (para positions) Br, Cl (meta positions) Br, 2×Cl (ortho/meta positions)
LogP (XLOGP3) 2.15 1.98 2.41
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
TPSA 40.46 Ų 40.46 Ų 40.46 Ų
Synthetic Accessibility 2.07 1.92 2.35

Key Findings:

Structural Influence on Lipophilicity :

  • The ortho/meta-dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases LogP (2.41 ) compared to this compound (2.15 ), reflecting enhanced membrane permeability but reduced aqueous solubility (0.09 mg/mL ) .
  • The meta-chloro substitution in (3-Bromo-5-chlorophenyl)boronic acid results in lower LogP (1.98 ) and marginally better solubility (0.18 mg/mL ).

Reactivity in Cross-Coupling Reactions :

  • This compound’s para-substituted halogens enable sterically unhindered coupling, whereas ortho-substituted dichloro groups in the third compound may slow reaction kinetics due to steric effects .

Synthetic Challenges :

  • The dichloro derivative’s synthetic accessibility score (2.35 ) indicates higher complexity, likely due to regioselective halogenation requirements.

Functional Comparison with Non-Boronic Acid Analogues

This compound is further compared with 2-(4-Nitrophenyl)benzimidazole (CAS: 1761-61-1), a functionally distinct compound with a benzimidazole core (Table 2) .

Table 2: Functional Comparison with a Benzimidazole Derivative

Property This compound (Boronic Acid) 2-(4-Nitrophenyl)benzimidazole (Benzimidazole)
Core Structure Boronic acid-substituted benzene Benzimidazole with nitro-substituted benzene
Molecular Weight 235.27 g/mol 201.02 g/mol
LogP (XLOGP3) 2.15 1.64
Solubility 0.24 mg/mL 0.687 mg/mL
Primary Application Suzuki-Miyaura catalysis Antifungal/antimicrobial agents

Key Findings:

  • Solubility : The benzimidazole derivative’s nitro group and heterocyclic core enhance solubility (0.687 mg/mL ) compared to this compound’s boronic acid .
  • Bioactivity : Benzimidazoles are prioritized in drug discovery for their antimicrobial activity, whereas boronic acids are niche intermediates in synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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